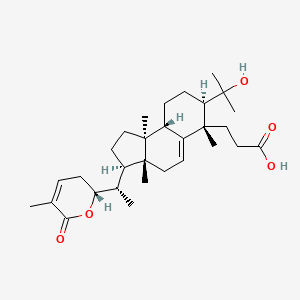
Schisphenthin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schisphenthin A is a triterpenoid compound isolated from the stems of Schisandra sphenanthera, a plant belonging to the Schisandraceae family. This compound has garnered attention due to its potential biological activities, including antiproliferative effects against certain cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Schisphenthin A involves complex organic reactions. One common method includes the extraction of the compound from the plant material using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Advanced techniques such as microwave-assisted extraction and high-performance liquid chromatography (HPLC) may be employed to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Schisphenthin A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in analytical studies.
Biology: Investigated for its antiproliferative effects against cancer cell lines.
Medicine: Potential therapeutic agent for treating certain types of cancer.
Industry: May be used in the development of new pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism by which Schisphenthin A exerts its effects involves multiple molecular targets and pathways. It has been shown to inhibit the proliferation of HepG2 cells, a type of liver cancer cell line. The exact molecular targets are still under investigation, but it is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Schisphenthin A is structurally similar to other triterpenoids such as schisphenthin C, schisphendilactone A, and schisphendilactone B. These compounds also exhibit biological activities, but this compound is unique in its specific antiproliferative effects against HepG2 cells .
List of Similar Compounds
- Schisphenthin C
- Schisphendilactone A
- Schisphendilactone B
- Nigranoic acid
- Kadsuric acid
- Lancifoic acid A
Propriétés
Formule moléculaire |
C30H46O5 |
|---|---|
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
3-[(3R,3aR,6S,7R,9aS,9bS)-7-(2-hydroxypropan-2-yl)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H46O5/c1-18-8-10-23(35-26(18)33)19(2)20-12-16-30(7)22-9-11-24(27(3,4)34)28(5,15-14-25(31)32)21(22)13-17-29(20,30)6/h8,13,19-20,22-24,34H,9-12,14-17H2,1-7H3,(H,31,32)/t19-,20+,22+,23+,24-,28+,29+,30-/m0/s1 |
Clé InChI |
RFEGLUCLFQJCNN-WBERZCQMSA-N |
SMILES isomérique |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@H]([C@]4(C)CCC(=O)O)C(C)(C)O)C)C |
SMILES canonique |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















